2-(3-CHLOROPHENOXY)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE
Description
2-(3-CHLOROPHENOXY)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both chlorophenoxy and phenylpiperazine moieties suggests potential biological activity, making it a compound of interest in various scientific research fields.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-15-5-4-8-17(13-15)23-14-18(22)21-11-9-20(10-12-21)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOSMRIBFWGQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CHLOROPHENOXY)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 3-chlorophenol with an appropriate alkylating agent under basic conditions to form the 3-chlorophenoxy intermediate.
Coupling with Phenylpiperazine: The intermediate is then reacted with 1-(4-phenylpiperazin-1-yl)ethanone under suitable conditions, such as the presence of a base or a catalyst, to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylpiperazine moiety.
Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-CHLOROPHENOXY)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The phenylpiperazine moiety, for example, is known to interact with serotonin receptors, suggesting potential neurological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one
- 2-(3-Bromophenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one
- 2-(3-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one
Uniqueness
The unique combination of the chlorophenoxy and phenylpiperazine moieties in 2-(3-CHLOROPHENOXY)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a compound of interest for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
